molecular formula C8H11IN2O B2853779 5-Iodo-1-(2-methylpropyl)pyrazole-3-carbaldehyde CAS No. 2226182-51-8

5-Iodo-1-(2-methylpropyl)pyrazole-3-carbaldehyde

Cat. No.: B2853779
CAS No.: 2226182-51-8
M. Wt: 278.093
InChI Key: DSHWYWKILSTPFH-UHFFFAOYSA-N
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Description

5-Iodo-1-(2-methylpropyl)pyrazole-3-carbaldehyde is a heterocyclic compound featuring a pyrazole ring substituted with an iodo group and an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Iodo-1-(2-methylpropyl)pyrazole-3-carbaldehyde typically involves the iodination of a pyrazole precursor followed by formylation. One common method includes the reaction of 1-(2-methylpropyl)pyrazole with iodine in the presence of an oxidizing agent to introduce the iodo group. Subsequent formylation can be achieved using Vilsmeier-Haack reaction conditions, where the iodo-substituted pyrazole reacts with a formylating agent such as DMF and POCl3.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

5-Iodo-1-(2-methylpropyl)pyrazole-3-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The iodo group can be substituted with other nucleophiles in the presence of a suitable catalyst.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a palladium catalyst

Major Products Formed

    Oxidation: 5-Iodo-1-(2-methylpropyl)pyrazole-3-carboxylic acid

    Reduction: 5-Iodo-1-(2-methylpropyl)pyrazole-3-methanol

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used

Scientific Research Applications

5-Iodo-1-(2-methylpropyl)pyrazole-3-carbaldehyde has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Medicine: Investigated for its potential use in drug discovery and development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the synthesis of materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 5-Iodo-1-(2-methylpropyl)pyrazole-3-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially leading to inhibition or activation of enzymatic functions.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-1-(2-methylpropyl)pyrazole-3-carbaldehyde
  • 5-Chloro-1-(2-methylpropyl)pyrazole-3-carbaldehyde
  • 5-Fluoro-1-(2-methylpropyl)pyrazole-3-carbaldehyde

Uniqueness

5-Iodo-1-(2-methylpropyl)pyrazole-3-carbaldehyde is unique due to the presence of the iodo group, which can significantly influence its reactivity and biological activity. The iodo group is larger and more polarizable than other halogens, potentially leading to different interactions with biological targets and unique chemical properties.

Properties

IUPAC Name

5-iodo-1-(2-methylpropyl)pyrazole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11IN2O/c1-6(2)4-11-8(9)3-7(5-12)10-11/h3,5-6H,4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSHWYWKILSTPFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=CC(=N1)C=O)I
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11IN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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